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molecular formula C5H4BrNO2 B1283113 1-(3-Bromoisoxazol-5-yl)ethanone CAS No. 76596-53-7

1-(3-Bromoisoxazol-5-yl)ethanone

Cat. No. B1283113
M. Wt: 189.99 g/mol
InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04772719

Procedure details

In a similar manner 3-methoxy-5-(1-hydroxyethyl)-isoxazole, 3-bromo-5-(1-hydroxypropyl)-isoxazole and 3-bromo-5-(1-hydroxybutyl)-isoxazole were oxidized to afford
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-5-(1-hydroxypropyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-5-(1-hydroxybutyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C(C(O)C)ON=1.[Br:11][C:12]1[CH:16]=[C:15]([CH:17]([OH:20])[CH2:18]C)[O:14][N:13]=1.BrC1C=C(C(O)CCC)ON=1>>[Br:11][C:12]1[CH:16]=[C:15]([C:17](=[O:20])[CH3:18])[O:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NOC(=C1)C(C)O
Step Two
Name
3-bromo-5-(1-hydroxypropyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NOC(=C1)C(CC)O
Step Three
Name
3-bromo-5-(1-hydroxybutyl)-isoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NOC(=C1)C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
Smiles
BrC1=NOC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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